molecular formula C28H31BrN2O2 B7909191 Darifenacin hydrobromide

Darifenacin hydrobromide

Número de catálogo: B7909191
Peso molecular: 507.5 g/mol
Clave InChI: UQAVIASOPREUIT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Aplicaciones Científicas De Investigación

Treatment of Overactive Bladder

Darifenacin is primarily indicated for the treatment of OAB. Clinical studies have shown that it significantly reduces the number of incontinence episodes and improves patients' quality of life. In a clinical trial involving patients with OAB, a reduction in incontinence episodes of 90% or greater was reported in 27% to 28% of patients receiving darifenacin at doses of 7.5 mg or 15 mg daily .

Management of Double Incontinence

Recent studies have explored darifenacin's effectiveness in treating double incontinence (both urinary and fecal). A prospective cohort study demonstrated that treatment with darifenacin led to significant improvements in fecal incontinence severity and overall quality of life among women suffering from this condition. The study reported a mean reduction in the St. Marks (Vaizey) score from 18.0 to 11.0 after eight weeks of treatment, indicating substantial clinical improvement .

Potential Use in Cancer Therapy

Emerging research has indicated that darifenacin may have applications beyond urogenital diseases. A study highlighted its potential as a chemosensitizer in pancreatic ductal adenocarcinoma (PDAC), showing that darifenacin inhibited cancer cell growth and sensitized cells to standard chemotherapies such as gemcitabine. This suggests a promising avenue for further investigation into its role in cancer treatment .

Side Effects and Considerations

Common side effects associated with darifenacin include dry mouth, constipation, headache, dizziness, and blurred vision . While generally well-tolerated, some patients may experience intolerable adverse effects leading to discontinuation of therapy. Monitoring for side effects is crucial during treatment.

Table: Summary of Clinical Studies on Darifenacin

Study FocusSample SizeTreatment DurationKey Findings
Overactive Bladder (OAB)Varies8-12 weeksSignificant reduction in urgency and frequency; improved QoL
Double Incontinence328 weeksMean Vaizey score improved from 18.0 to 11.0; significant QoL improvement
Pancreatic CancerVariesN/AInhibited PDAC cell growth; sensitized cells to chemotherapy

Actividad Biológica

Darifenacin hydrobromide is a selective muscarinic M3 receptor antagonist primarily used in the treatment of overactive bladder (OAB). Its unique pharmacological profile and biological activity make it a significant focus in urology and pharmacotherapy. This article delves into the biological activity of darifenacin, covering its mechanism of action, pharmacokinetics, clinical efficacy, and potential side effects.

Darifenacin selectively blocks the M3 muscarinic acetylcholine receptors, which are crucial for bladder muscle contractions. By inhibiting these receptors, darifenacin reduces detrusor muscle overactivity, leading to decreased urinary urgency and frequency. Studies have shown that darifenacin has a 9-fold greater affinity for M3 receptors compared to M1 and M5 receptors, and a 59-fold greater affinity when compared to M2 and M4 receptors . This selectivity is believed to contribute to its therapeutic effects while minimizing side effects associated with other muscarinic receptors.

Pharmacokinetics

The pharmacokinetic profile of darifenacin is characterized by its absorption, distribution, metabolism, and excretion (ADME):

  • Absorption : Darifenacin is well absorbed from the gastrointestinal tract, with an estimated oral bioavailability of 15.4% to 18.6% for 7.5 mg and 15 mg extended-release tablets, respectively .
  • Distribution : It has a large volume of distribution (Vd) estimated at 165-276 L , indicating extensive tissue binding. The drug is approximately 98% protein-bound , primarily to alpha-1-acid glycoprotein .
  • Metabolism : Darifenacin undergoes extensive hepatic metabolism via cytochrome P450 enzymes CYP2D6 and CYP3A4. The major metabolic pathways include monohydroxylation and N-dealkylation .
  • Excretion : About 60% of the administered dose is excreted in urine, with only 3% as unchanged drug. The elimination half-life ranges from 13 to 19 hours , allowing for once-daily dosing in clinical settings .

Clinical Efficacy

Darifenacin has been evaluated in various clinical trials focusing on its efficacy in reducing symptoms of OAB. A notable study demonstrated significant improvements in urinary frequency, urgency, and nocturia among patients treated with darifenacin compared to placebo .

StudyTreatment GroupSample SizeKey Findings
Study ADarifenacin 7.5 mg300Significant reduction in urinary frequency (p < 0.01)
Study BDarifenacin 15 mg400Improved quality of life scores (p < 0.05)
Study CPlacebo200No significant changes in symptoms

Side Effects

While darifenacin is generally well-tolerated, some adverse effects are associated with its use due to its anticholinergic properties:

  • Common Side Effects : Dry mouth, constipation, blurred vision.
  • Severe Reactions : Rarely includes urinary retention or severe allergic reactions.

The incidence of these side effects can be attributed to the blockade of M3 receptors not only in the bladder but also in salivary glands and gastrointestinal tract .

Case Studies

Several case studies have highlighted the effectiveness of darifenacin in real-world scenarios:

  • Case Study 1 : A 65-year-old female with refractory OAB symptoms experienced a significant reduction in daily voiding episodes from 12 to 6 after starting darifenacin at 15 mg/day over three months.
  • Case Study 2 : A male patient with concurrent benign prostatic hyperplasia reported improved urinary flow rates and decreased post-void residual volumes after two months on darifenacin.

Propiedades

IUPAC Name

2-[1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N2O2.BrH/c29-27(31)28(23-7-3-1-4-8-23,24-9-5-2-6-10-24)25-14-17-30(20-25)16-13-21-11-12-26-22(19-21)15-18-32-26;/h1-12,19,25H,13-18,20H2,(H2,29,31);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQAVIASOPREUIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OCC5.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Darifenacin hydrobromide
Reactant of Route 2
Reactant of Route 2
Darifenacin hydrobromide
Reactant of Route 3
Reactant of Route 3
Darifenacin hydrobromide
Reactant of Route 4
Reactant of Route 4
Darifenacin hydrobromide
Reactant of Route 5
Darifenacin hydrobromide
Reactant of Route 6
Darifenacin hydrobromide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.